3-Hydroxy-4-(pyridin-4-yl)benzamide

Description

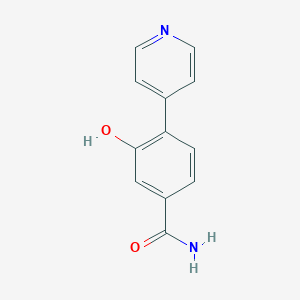

3-Hydroxy-4-(pyridin-4-yl)benzamide is a benzamide derivative featuring a pyridinyl group at the 4-position of the benzene ring and a hydroxyl group at the 3-position. The hydroxyl group in this compound likely enhances hydrogen-bonding capacity compared to alkoxy-substituted derivatives, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

3-hydroxy-4-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-12(16)9-1-2-10(11(15)7-9)8-3-5-14-6-4-8/h1-7,15H,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMTUBSWFBPUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(pyridin-4-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and 4-aminopyridine.

Amide Bond Formation: The carboxylic acid group of 3-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4 or other strong reducing agents.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 3-oxo-4-(pyridin-4-yl)benzamide.

Reduction: Formation of 3-amino-4-(pyridin-4-yl)benzamide.

Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

One of the prominent applications of 3-hydroxy-4-(pyridin-4-yl)benzamide is its potential as an antimycobacterial agent . Research has demonstrated that derivatives of N-(pyridin-4-yl) salicylamides exhibit notable activity against Mycobacterium tuberculosis. These compounds were synthesized and evaluated for their ability to inhibit the growth of this pathogen, showing promising results with some derivatives outperforming traditional treatments like isoniazid .

Case Study: Synthesis and Evaluation

- Synthesis Method : The compounds were synthesized through a reaction involving substituted acetylsalicyloyl chlorides and 4-amino-pyridines in chloroform, yielding products with over 85% purity.

- Activity Evaluation : The antimycobacterial activity was assessed using standard microbiological techniques, revealing that specific structural modifications significantly influenced the efficacy against M. tuberculosis.

Neuroprotective Properties

This compound and its derivatives have been investigated for their neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Glycosides derived from 3-hydroxy-4-pyridinones have shown potential in enhancing cognitive function and protecting neuronal cells from oxidative stress .

Case Study: In Vitro Studies

- Experimental Setup : In vitro studies characterized glycosides using mass spectrometry and NMR spectroscopy.

- Findings : The compounds demonstrated a significant ability to inhibit oxidative stress markers in neuronal cell lines, suggesting their potential as therapeutic agents for neurodegenerative conditions.

GPR52 Agonism

Recent studies have identified this compound derivatives as potent agonists for the GPR52 receptor, which is implicated in various neurological functions. These compounds are being explored for their potential in treating psychiatric disorders, including schizophrenia and depression .

Case Study: Pharmacological Evaluation

- Potency Assessment : Compounds were tested for their agonistic activity on GPR52, with some exhibiting EC50 values as low as 30 nM.

- Behavioral Studies : In animal models, these compounds showed promise in reducing hyperlocomotion induced by methamphetamine, indicating potential antipsychotic effects.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds derived from this scaffold have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, making them candidates for further development in oxidative stress-related diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Hydroxyl vs. Alkoxy Groups : The hydroxyl group in the target compound may improve aqueous solubility compared to alkoxy derivatives (e.g., propoxy, heptyloxy), which exhibit increased hydrophobicity with longer chains .

- Halogen Substitution : Chlorine atoms in 2,6-dichloro analogs (e.g., compound 2 in ) enhance electrophilicity and kinase inhibitory activity (e.g., EGFR T790M mutation targeting) but reduce metabolic stability .

- Amino Cyclopropyl Groups: Derivatives like 6a () show enhanced LSD1 inhibitory activity due to the aminocyclopropyl moiety, suggesting that bulky substituents can modulate target selectivity .

Physical and Spectroscopic Properties

Data from and provide insights into alkoxy-substituted analogs:

| Compound Name | Melting Point (°C) | NMR (1H, δ ppm) | FT-IR (cm⁻¹) |

|---|---|---|---|

| 4-Propoxy-N-(pyridin-4-yl)benzamide | 144–146 | 8.34 (br, 1H), 7.61–7.60 (m, 3H) | 1650 (C=O), 1250 (C-O) |

| 4-Heptyloxy-N-(pyridin-4-yl)benzamide | 141–142 | 8.16 (s, 1H), 6.56 (s, 1H) | 1645 (C=O), 1245 (C-O) |

| 4-Octyloxy-N-(pyridin-4-yl)benzamide | 137–140 | 7.13 (br, 1H), 4.57 (br, 1H) | 1655 (C=O), 1230 (C-O) |

Comparison with Target Compound :

- The hydroxyl group in this compound is expected to lower the melting point compared to alkoxy analogs due to reduced crystallinity.

- FT-IR would show a broad O-H stretch (~3200–3600 cm⁻¹) absent in alkoxy derivatives .

EGFR Inhibitors ():

- Compound 2 : 2,6-Dichloro-N-(2-(4-hydroxypiperidin-1-yl)pyridin-4-yl)benzamide shows potent EGFR T790M inhibition (IC50 < 10 nM) due to chloro substituents and piperidine interactions .

- Target Compound : The absence of chlorine and presence of a hydroxyl group may reduce kinase affinity but improve solubility for oral administration.

LSD1 Inhibitors ():

- 6a and 6b: N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide derivatives exhibit high LSD1 inhibition (IC50 ~50 nM) attributed to the aminocyclopropyl group .

Biological Activity

3-Hydroxy-4-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and a pyridine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders .

- Antioxidant Properties : It exhibits antioxidant activity, which helps in mitigating oxidative stress-related damage in cells.

- Metal Binding : Similar compounds have demonstrated the ability to selectively bind iron, suggesting a potential role in managing conditions like thalassemia and malaria .

Anticancer Activity

Research indicates that this compound derivatives have shown promise in inhibiting cancer cell proliferation. A study highlighted that these compounds could effectively reduce the viability of breast cancer cells by inducing apoptosis .

Antimalarial Effects

Compounds related to this compound have been investigated for their antimalarial properties. They selectively bind iron under biological conditions, enhancing their efficacy against malaria parasites while remaining non-toxic to mammalian cells .

Case Study 1: Alzheimer's Disease

In vitro studies have shown that derivatives of 3-hydroxy-4-pyridinones, including this compound, may act as potential agents for Alzheimer's disease. These compounds were evaluated for their ability to inhibit beta-secretase activity, a key enzyme involved in the formation of amyloid plaques .

Case Study 2: Cancer Treatment

A series of experiments demonstrated that this compound derivatives could significantly inhibit the growth of various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cancer progression .

Comparative Analysis with Related Compounds

A comparison table showcasing the biological activities of related compounds is provided below:

| Compound Name | Anticancer Activity | Antimalarial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Yes | Enzyme inhibition, metal binding |

| Basic 3-hydroxypyridinones | High | Yes | Iron chelation |

| Glycosylated derivatives | Moderate | No | Beta-secretase inhibition |

Q & A

Q. Methodological Recommendations :

- Synthesize analogs via regioselective amidation (e.g., 4-chlorobenzoyl chloride coupling under basic conditions) .

- Validate selectivity using enzymatic assays (e.g., ADP-Glo™ for TYK2 vs. JAK1/2/3) .

What are the key steps in synthesizing this compound analogs?

Basic Question

A typical synthesis involves:

Pyridine Functionalization : Chlorination or trifluoromethylation via electrophilic aromatic substitution (e.g., using Cl₂/AlCl₃ or CF₃SO₂Na) .

Coupling Reactions : Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Amidation : React intermediates with benzoyl chlorides (e.g., 4-hydroxybenzoyl chloride) in THF with triethylamine .

Q. Critical Parameters :

- Temperature control (80°C for pyridinium salt formation) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

How can discrepancies in reported serotonin receptor binding affinities be resolved?

Advanced Question

Discrepancies in 5-HT1B/1D binding data (e.g., GR-55562 analogs) may arise from:

Q. Mitigation Strategies :

- Standardize cell lines (e.g., HEK293 expressing h5-HT1B).

- Compare values under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) .

What computational tools predict binding modes to target proteins?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with PDB structures (e.g., 4GJ3) to model pyridin-4-yl interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects (e.g., hydroxyl group charge distribution) .

- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .

How can metabolic stability be enhanced in medicinal chemistry applications?

Advanced Question

- Trifluoromethylation : Introduce -CF₃ at the 4-position to reduce oxidative metabolism (CYP3A4 resistance) .

- Prodrug Strategies : Mask the hydroxyl group as an acetyl ester (hydrolyzed in vivo) .

- LogP Optimization : Aim for 2.5–3.5 (via substituent tuning) to balance permeability and solubility .

What factors drive selectivity in TYK2 inhibitors based on this scaffold?

Advanced Question

- Gatekeeper Residues : TYK2’s smaller Leu-984 vs. JAK1’s bulky Tyr-956 allows selective 4-cyanophenyl accommodation .

- Hydrophobic Pockets : 2-Fluorocyclopropylamide fills the TYK2-specific “back pocket” .

- Kinase Profiling : Use SelectScreen® against 468 kinases to validate selectivity .

How should researchers validate synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.